molecular formula C10H13F2NO2 B13066203 (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13066203
M. Wt: 217.21 g/mol
InChI Key: MEEKLVVMEKPWBO-MUWHJKNJSA-N
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Description

(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a chiral amino alcohol moiety. The presence of fluorine atoms often imparts unique chemical and biological properties, making such compounds valuable in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL typically involves several steps, starting from commercially available precursors. One common approach is the asymmetric synthesis, which ensures the desired chiral configuration. The process may involve the following steps:

    Formation of the difluoromethoxy phenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with a difluoromethylating agent under basic conditions.

    Introduction of the amino alcohol moiety: This step often involves the use of chiral catalysts or auxiliaries to ensure the correct stereochemistry. The reaction conditions may include the use of reducing agents like sodium borohydride or lithium aluminum hydride to reduce intermediate ketones or aldehydes to the corresponding alcohols.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for cost-effectiveness and efficiency. This may involve:

    Continuous flow reactors: These allow for better control over reaction conditions and can improve yield and purity.

    Green chemistry principles: Utilizing environmentally benign solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism by which (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL exerts its effects is often related to its interaction with specific molecular targets. The difluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the chiral amino alcohol moiety can influence the compound’s overall biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL: Similar structure but with a trifluoromethoxy group.

    (1R,2R)-1-Amino-1-[2-(methoxy)phenyl]propan-2-OL: Similar structure but with a methoxy group instead of difluoromethoxy.

Uniqueness

The presence of the difluoromethoxy group in (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug development and other applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

(1R,2R)-1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m1/s1

InChI Key

MEEKLVVMEKPWBO-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1OC(F)F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1OC(F)F)N)O

Origin of Product

United States

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